

Janagliflozin: A Tool for Investigating Renal Glucose Transport

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Compound of Interest

Compound Name: Janagliflozin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Janagliflozin**, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, for the study of renal glucose transport. This document outlines the mechanism of action of **Janagliflozin**, presents its key pharmacological data, and offers detailed protocols for in vitro, in vivo, and ex vivo experimental models.

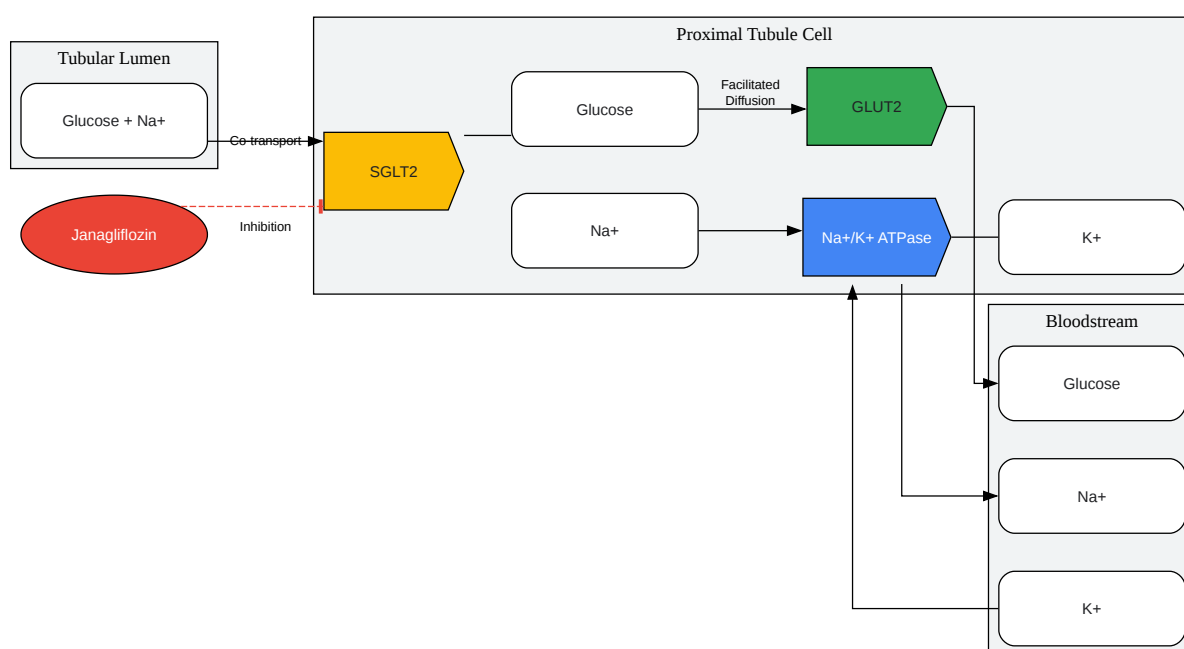
Introduction to Janagliflozin

Janagliflozin is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is a high-capacity, low-affinity transporter located in the S1 segment of the proximal renal tubule and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[1][2] By competitively blocking SGLT2, **Janagliflozin** reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of blood glucose levels.[1][2] This insulin-independent mechanism makes **Janagliflozin** a valuable tool for studying the role of SGLT2 in renal glucose handling and for the development of novel anti-diabetic therapies.

Mechanism of Action of Janagliflozin

The primary mechanism of action of **Janagliflozin** is the selective inhibition of SGLT2 in the proximal renal tubules.[1][2] This inhibition disrupts the reabsorption of glucose, causing it to be

excreted in the urine.[1][2] This process not only helps in glycemic control but also has secondary effects such as modest weight loss and a reduction in blood pressure.[1]



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Caption: Mechanism of SGLT2 inhibition by **Janagliflozin** in a renal proximal tubule cell.

Quantitative Data

Pharmacokinetic Parameters of Janagliflozin

Parameter	Human (T2DM Patients)	Preclinical Species	Reference(s)
Time to Cmax (Tmax)	~2 hours	Data not readily available	[3]
Half-life (t1/2)	~21-23 hours (at steady state)	Data not readily available	[3]
Accumulation Factor	< 2 (with multiple doses)	Data not readily available	[3]

In Vitro SGLT2 Inhibitory Activity and Selectivity (Comparative Data)

While specific IC50 values for **Janagliflozin** are not publicly available, one study notes its IC50 is comparable to that of empagliflozin and canagliflozin.[4] The following table provides IC50 values for other common SGLT2 inhibitors for context.

Compound	SGLT1 IC50 (nM)	SGLT2 IC50 (nM)	Selectivity (SGLT1/SGLT2)	Reference(s)
Canagliflozin	663 ± 180	4.2 ± 1.5	~150-160 fold	
Dapagliflozin	1390	1.1	~1200 fold	
Empagliflozin	8300	3.1	>2500 fold	
Sotagliflozin	36	1.8	~20 fold	

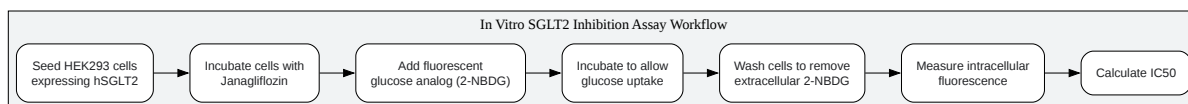
Effect of Janagliflozin on 24-hour Urinary Glucose Excretion (UGE) in T2DM Patients

Treatment Group	Change in Mean 24-hour UGE from Baseline (g)	Reference(s)
Janagliflozin 25 mg	92.35	[3]
Janagliflozin 50 mg	94.17	[3]
Dapagliflozin 10 mg	87.61	[3]
Placebo	6.26	[3]

Experimental Protocols

In Vitro SGLT2 Inhibition Assay (Representative Protocol)

This protocol describes a cell-based assay to determine the inhibitory activity of **Janagliflozin** on SGLT2 using a fluorescent glucose analog.



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Caption: Workflow for a cell-based SGLT2 inhibition assay.

Materials:

- HEK293 cells stably expressing human SGLT2 (hSGLT2)
- 96-well black, clear-bottom tissue culture plates
- Krebs-Ringer-HEPES (KRH) buffer (with NaCl)

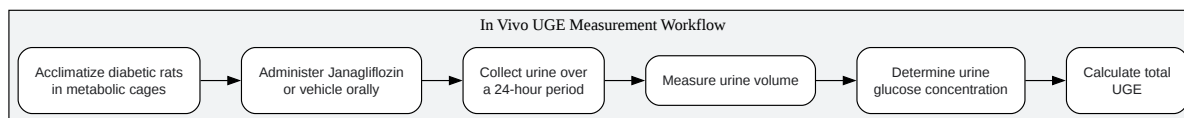
- Sodium-free KRH buffer (NaCl replaced with choline chloride)
- 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
- **Janagliflozin**
- Positive control (e.g., Dapagliflozin)
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed HEK293-hSGLT2 cells into a 96-well plate and culture until a confluent monolayer is formed.
- Compound Preparation: Prepare serial dilutions of **Janagliflozin** in KRH buffer.
- Compound Incubation: Wash cells with pre-warmed KRH buffer. Add the **Janagliflozin** dilutions to the wells and incubate at 37°C for 15-30 minutes. Include vehicle control and positive control wells.
- Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100 µM.
- Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Termination of Uptake: Remove the 2-NBDG solution and wash the cells three times with ice-cold, sodium-free KRH buffer.
- Fluorescence Measurement: Add KRH buffer to each well and measure the fluorescence intensity (Excitation/Emission ~485/535 nm).
- Data Analysis: Subtract background fluorescence and normalize the data to the vehicle control. Plot the percent inhibition against the log concentration of **Janagliflozin** to determine the IC50 value.

In Vivo Assessment of Urinary Glucose Excretion in Rodents (Representative Protocol)

This protocol outlines a method to measure the effect of **Janagliflozin** on UGE in a diabetic rat model.



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Caption: Workflow for in vivo measurement of urinary glucose excretion.

Materials:

- Diabetic rat model (e.g., Zucker Diabetic Fatty rats)
- Metabolic cages for urine collection
- **Janagliflozin**
- Vehicle control (e.g., 0.5% methylcellulose)
- Glucose assay kit

Procedure:

- Acclimatization: House rats individually in metabolic cages for at least 24 hours to acclimate.
- Dosing: Administer **Janagliflozin** or vehicle by oral gavage.
- Urine Collection: Collect urine over a 24-hour period.
- Volume Measurement: Record the total volume of urine collected for each animal.
- Glucose Analysis: Determine the glucose concentration in the collected urine using a suitable glucose assay kit.

- **Data Analysis:** Calculate the total UGE (in mg) for each rat by multiplying the urine volume (in dL) by the glucose concentration (in mg/dL). Normalize the UGE to the body weight of the animal (mg/kg).

Ex Vivo Isolated Perfused Kidney Model (Representative Protocol)

This protocol provides a framework for studying the direct effects of **Janagliflozin** on renal glucose transport in an isolated perfused rat kidney system.

Materials:

- Male Wistar rats (250-300g)
- Krebs-Henseleit buffer with bovine serum albumin (BSA) and glucose
- Perfusion apparatus
- **Janagliflozin**
- Inulin (for GFR measurement)
- Analytical equipment for measuring glucose and inulin

Procedure:

- **Surgical Preparation:** Anesthetize the rat and cannulate the aorta and vena cava. Isolate the kidneys and transfer them to the perfusion apparatus.
- **Perfusion:** Perfuse the kidneys with oxygenated Krebs-Henseleit buffer at a constant pressure.
- **Equilibration:** Allow the kidneys to equilibrate for a period of 30-60 minutes.
- **Baseline Measurements:** Collect urine and perfusate samples to determine baseline glomerular filtration rate (GFR) and glucose reabsorption.

- **Janagliflozin Administration:** Introduce **Janagliflozin** into the perfusion buffer at the desired concentration.
- **Experimental Measurements:** Collect urine and perfusate samples at timed intervals to measure changes in GFR and glucose excretion.
- **Data Analysis:** Calculate the fractional excretion of glucose to determine the effect of **Janagliflozin** on renal glucose reabsorption.

Conclusion

Janagliflozin is a valuable pharmacological tool for researchers studying renal glucose transport and the role of SGLT2 in health and disease. The protocols and data presented in these application notes provide a foundation for designing and conducting experiments to further elucidate the physiological and pathological roles of renal glucose handling.

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